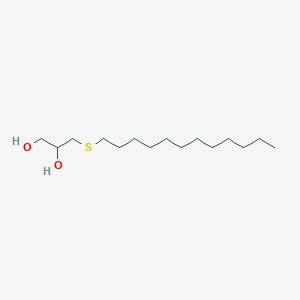
3-Dodecylthio-1,2-propanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Dodecylthio-1,2-propanediol is a useful research compound. Its molecular formula is C15H32O2S and its molecular weight is 276.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 508906. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cosmetic Applications
3-Dodecylthio-1,2-propanediol is utilized in cosmetic formulations primarily as a solvent , emollient , and skin conditioning agent . Its ability to enhance the penetration of active ingredients makes it particularly valuable in skincare products.
Case Study: Skin Penetration Enhancement
A study evaluated the effectiveness of various diols, including this compound, in enhancing the skin penetration of estradiol. The results indicated that this compound significantly increased the flux of estradiol through human skin compared to other compounds tested, demonstrating its potential as a penetration enhancer in transdermal drug delivery systems .
| Compound | Steady-State Flux (µg/cm²/h) |
|---|---|
| This compound | 0.11 |
| 1,4-Butanediol | 0.017 |
| 1,5-Pentanediol | 0.005 |
Pharmaceutical Applications
In pharmaceuticals, this compound serves as an excipient that enhances the solubility and bioavailability of active pharmaceutical ingredients (APIs). Its role as a penetration enhancer facilitates the delivery of drugs through biological membranes.
Case Study: Drug Formulation
A formulation containing 0.1% triiodothyroacetic acid (TRIAC) combined with this compound exhibited superior drug absorption characteristics compared to formulations using traditional penetration enhancers. The study highlighted that formulations with this compound released approximately 62% of TRIAC within 300 minutes, underscoring its efficacy in drug delivery systems .
Industrial Applications
This compound is also explored in industrial applications such as plasticizers and surfactants . Its chemical structure allows it to modify the properties of polymers and improve the performance of various materials.
Case Study: Polymer Modification
Research indicated that incorporating this compound into polymer matrices improved flexibility and durability. The compound acted as a plasticizer, reducing brittleness while enhancing thermal stability .
Safety Assessment Findings
Propriétés
Numéro CAS |
18023-86-4 |
|---|---|
Formule moléculaire |
C15H32O2S |
Poids moléculaire |
276.5 g/mol |
Nom IUPAC |
3-dodecylsulfanylpropane-1,2-diol |
InChI |
InChI=1S/C15H32O2S/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16/h15-17H,2-14H2,1H3 |
Clé InChI |
QIPYUDGFTOQZHX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCSCC(CO)O |
SMILES canonique |
CCCCCCCCCCCCSCC(CO)O |
Key on ui other cas no. |
18023-86-4 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













